molecular formula C12H15NO3 B2905617 Ethyl 2-[(3-methylbenzoyl)amino]acetate CAS No. 330466-40-5

Ethyl 2-[(3-methylbenzoyl)amino]acetate

Cat. No.: B2905617
CAS No.: 330466-40-5
M. Wt: 221.256
InChI Key: DKGJZABVHWZXTM-UHFFFAOYSA-N
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Description

Overview of Glycine (B1666218) Derivatives in Organic Chemistry

Glycine, the simplest of the proteinogenic amino acids, serves as a versatile building block in the field of organic chemistry. Its derivatives are a broad class of compounds that have found extensive applications in medicinal chemistry, materials science, and chemical synthesis. The structural simplicity of glycine, lacking a side chain, allows for straightforward modifications at both its amino and carboxyl termini, leading to a diverse array of molecules with tailored properties. These derivatives are integral to the synthesis of peptides, peptidomimetics, and various heterocyclic compounds. The incorporation of glycine moieties can enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.

Significance of Benzoyl-Amino Acid Esters

Benzoyl-amino acid esters represent a significant subclass of amino acid derivatives characterized by the acylation of the amino group with a benzoyl group and the esterification of the carboxyl group. This structural motif is prevalent in numerous biologically active molecules and serves as a key intermediate in the synthesis of more complex chemical entities. The benzoyl group can influence the compound's lipophilicity and its ability to interact with biological targets through aromatic interactions. Furthermore, the ester group can be readily hydrolyzed in vivo, a property often exploited in the design of prodrugs. Research into benzoyl-amino acid esters has revealed a wide range of biological activities, including antifungal, antibacterial, and antitumor properties, making them an area of active investigation in drug discovery. scielo.org.mx

Scope of Research on Ethyl 2-[(3-methylbenzoyl)amino]acetate

This compound, a specific benzoyl-glycine ester, has emerged as a compound of interest for scientific investigation. While extensive research on this particular molecule is still developing, the known biological activities of structurally related N-benzoyl amino esters suggest potential applications in various fields. scielo.org.mx Current and future research on this compound is likely to focus on several key areas, including the optimization of its synthesis, the detailed characterization of its physicochemical and spectroscopic properties, and the exploration of its potential biological activities. Investigations into its efficacy as an antifungal, herbicidal, and antiviral agent are particularly warranted based on the activities observed in analogous compounds. The presence of the 3-methylbenzoyl group may confer specific biological activities and metabolic pathways that differ from other benzoyl derivatives, making it a promising candidate for further study.

Properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJZABVHWZXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Ethyl 2 3 Methylbenzoyl Amino Acetate

Direct Amidation and Esterification Approaches

The most direct routes to Ethyl 2-[(3-methylbenzoyl)amino]acetate involve either forming the amide bond using a pre-esterified glycine (B1666218) precursor or esterifying the N-acylated glycine derivative.

Formation of Amide Linkages via Glycine Ester Precursors

A primary and widely utilized method for synthesizing N-acylated amino acid esters is the acylation of the corresponding amino acid ester. In this approach, Glycine ethyl ester, typically as its hydrochloride salt to improve stability and handling, serves as the nucleophile. The acylating agent is 3-methylbenzoyl chloride.

This reaction is a classic example of the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation. wikipedia.orglscollege.ac.in The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270), facilitates the reaction by deprotonating the ammonium (B1175870) salt of the glycine ester, freeing the amino group to act as a nucleophile. byjus.com The reaction is typically performed in a two-phase solvent system (e.g., dichloromethane (B109758) and water) to separate the product from the aqueous base and byproducts. wikipedia.org

3-Methylbenzoyl chloride + Glycine ethyl ester hydrochloride --(Base)--> this compound + HCl

Table 1: Key Reactants and Conditions for Schotten-Baumann Synthesis

Reactant Role Typical Conditions
Glycine ethyl ester hydrochlorideNucleophilic amine sourceStarting material
3-Methylbenzoyl chlorideElectrophilic acylating agentStarting material
Sodium Hydroxide / TriethylamineAcid scavengerAqueous or organic solution
Dichloromethane / WaterSolventBiphasic system

This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved under mild conditions. The Fischer peptide synthesis also utilizes a similar condensation between an α-chloro acid chloride and an amino acid ester. lscollege.ac.in

Esterification Methods for Amino Acid Derivatives

An alternative strategy involves the initial synthesis of N-(3-methylbenzoyl)glycine, also known as 3-methylhippuric acid, followed by its esterification. The N-acylation of glycine can be performed under similar Schotten-Baumann conditions using 3-methylbenzoyl chloride.

Once N-(3-methylbenzoyl)glycine is obtained, it can be esterified to yield the target compound. A variety of esterification methods are available for amino acid derivatives. A convenient and efficient method involves the reaction of the N-acylated amino acid with an alcohol (in this case, ethanol) in the presence of an activating agent such as thionyl chloride or trimethylchlorosilane (TMSCl). nih.gov The use of TMSCl in methanol (B129727) has been demonstrated as an effective system for preparing methyl esters of various amino acids, and this can be adapted for ethyl esters using ethanol (B145695). nih.gov

The general procedure involves dissolving the N-(3-methylbenzoyl)glycine in ethanol, followed by the slow addition of TMSCl. The reaction proceeds at room temperature to give the corresponding ethyl ester hydrochloride.

Table 2: Comparison of Esterification Reagents

Reagent Advantages Disadvantages
Thionyl Chloride / EthanolHigh reactivity, good yieldsGenerates HCl and SO₂, requires careful handling
Trimethylchlorosilane / EthanolMild conditions, good to excellent yieldsReagent can be moisture sensitive
Fischer Esterification (Acid catalyst)Simple, uses common acids (H₂SO₄)Reversible reaction, may require removal of water

Synthesis of Related N-Benzoylated Glycine Esters

The methodologies used for this compound are broadly applicable to a range of structurally similar molecules. Examining the synthesis of these analogues provides insight into the versatility of these chemical transformations.

Approaches to Ethyl N-(4-methylbenzoyl)glycinate Analogues

The synthesis of the constitutional isomer, Ethyl N-(4-methylbenzoyl)glycinate, follows an identical synthetic logic. sigmaaldrich.com The primary difference lies in the choice of the acylating agent, which in this case is 4-methylbenzoyl chloride.

The reaction proceeds via the acylation of glycine ethyl ester under Schotten-Baumann conditions. The change in the substituent position from meta (3-position) to para (4-position) on the benzoyl ring generally has a minimal effect on the reaction mechanism or conditions, although slight variations in reactivity or product solubility may be observed. This approach has been used to synthesize a wide array of N-benzoyl amino esters for various research applications, including biological evaluation. scielo.org.mx

Table 3: Reactant Comparison for Isomer Synthesis

Target Compound Acyl Chloride Amine Source Method
This compound3-Methylbenzoyl chlorideGlycine ethyl esterSchotten-Baumann
Ethyl 2-[(4-methylbenzoyl)amino]acetate4-Methylbenzoyl chlorideGlycine ethyl esterSchotten-Baumann

Preparation of Heterocyclic Amido Derivatives of Substituted Benzoic Acids

The core concept of coupling a substituted benzoic acid with an amino-containing moiety can be extended to create more complex heterocyclic structures. google.com A unified approach has been developed for the tandem preparation of diverse nitrogen heterocycles, which begins with the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations. rsc.org

In a more direct analogy, substituted benzoyl chlorides can be reacted with amino-functionalized heterocyclic esters. For example, the synthesis of 3-thiophene carboxylic acid-2-[(2-nitro-5-chloro benzoyl)amino]-5-methyl ethyl ester involves the reaction of 3-thiophene carboxylic acid (2-amino-5-methyl) ethyl ester with 2-nitro-5-chloro benzoyl chloride. google.com The resulting product contains an amido linkage derived from a substituted benzoic acid, demonstrating the broad applicability of this synthetic strategy. google.com

Nucleophilic Substitution Reactions in Aminoacetate Synthesis

An alternative pathway to N-substituted glycine esters involves nucleophilic substitution reactions where the nitrogen atom forms a bond with the α-carbon of an acetate (B1210297) derivative. This approach is distinct from the acylation methods described previously.

A pertinent example is the synthesis of N-aryl glycine esters by reacting an aniline (B41778) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739). For instance, the reaction of 4-chloroaniline (B138754) with ethyl chloroacetate in the presence of a base like potassium or cesium carbonate and ethanol as a solvent yields Ethyl N-(4-chlorophenyl)glycinate. researchgate.net

In this SN2 reaction, the amino group of the aniline acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl chloroacetate and displacing the chloride leaving group. libretexts.org

4-Chloroaniline + Ethyl chloroacetate --(Base)--> Ethyl N-(4-chlorophenyl)glycinate + HCl

This strategy could theoretically be applied to the synthesis of the target compound's precursors by reacting 3-methylaniline with ethyl chloroacetate. This method is particularly useful for preparing N-aryl glycine esters, which are valuable intermediates in various synthetic processes, including the production of indigo (B80030) dyes. google.com

Utilizing Halogenated Acetates (e.g., Ethyl Bromoacetate (B1195939), Ethyl Chloroacetate)

A primary and widely employed method for the synthesis of this compound involves the reaction of 3-methylbenzamide (B1583426) with a halogenated acetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is a classical example of N-alkylation. The core of this method lies in the nucleophilic substitution reaction where the nitrogen atom of the 3-methylbenzamide attacks the electrophilic carbon of the halogenated acetate, leading to the formation of the desired ester and a halide salt as a byproduct.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, which acts as a proton scavenger, neutralizing the hydrohalic acid formed during the reaction and driving the equilibrium towards the product. The choice of solvent is also crucial and often involves polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF), which can effectively dissolve the reactants and facilitate the reaction. For instance, a mixture of 2-mercapto-3-phenylquinazolin-4(3H)-one and anhydrous potassium carbonate in dry DMF can be stirred, followed by the addition of ethyl chloroacetate and refluxing to yield the corresponding acetate derivative. nih.gov

A typical procedure would involve dissolving 3-methylbenzamide and a slight excess of the base in a suitable solvent. Ethyl bromoacetate or ethyl chloroacetate is then added, and the mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov After completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-cold water, followed by filtration and recrystallization from an appropriate solvent like ethanol to obtain the purified this compound. nih.gov

Another well-established approach is the Schotten-Baumann reaction, which is a versatile method for synthesizing amides from amines and acid chlorides. wikipedia.orgbyjus.com In the context of this compound, this would involve the reaction of glycine ethyl ester (or its hydrochloride salt) with 3-methylbenzoyl chloride. This reaction is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base, such as sodium hydroxide. wikipedia.org The base neutralizes the hydrochloric acid that is generated during the reaction, preventing it from protonating the unreacted amine and thus stopping the reaction. byjus.com

The procedure generally involves dissolving the glycine ethyl ester in the organic solvent, and then adding the 3-methylbenzoyl chloride. The aqueous base is then added portion-wise with vigorous stirring to ensure efficient mixing between the two phases. The reaction is often exothermic and may require cooling to control the temperature. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization. The Schotten-Baumann reaction is widely used due to its simplicity and effectiveness in forming amide bonds. wikipedia.org

SN2 Reaction Mechanisms in C-N Bond Formation

The formation of the crucial carbon-nitrogen (C-N) bond in the synthesis of this compound via the reaction of an amine with a halogenated acetate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

In this specific reaction, the nitrogen atom of the amine (e.g., the deprotonated form of 3-methylbenzamide or glycine ethyl ester) acts as the nucleophile. It uses its lone pair of electrons to attack the carbon atom that is bonded to the halogen (bromine or chlorine) in the ethyl acetate moiety. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the halogen atom.

The transition state of the SN2 reaction involves a pentacoordinate carbon atom where the nucleophile (nitrogen) and the leaving group (halide ion) are partially bonded to the carbon from opposite sides. This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. However, in the case of ethyl bromoacetate or ethyl chloroacetate, the alpha-carbon is not chiral.

Advanced Synthetic Techniques

In the quest for more efficient, environmentally friendly, and rapid synthetic methods, several advanced techniques have been applied to the synthesis of amides and esters, which are directly relevant to the preparation of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. researchgate.netrsc.org In the context of synthesizing N-acylated amino acid esters, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netnih.gov

The synthesis of N-protected amino acid esters has been successfully achieved under microwave irradiation in neutral conditions, often completing within just 2 minutes. researchgate.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. This technique can be applied to the Schotten-Baumann reaction, where a mixture of an amine, an acyl chloride, and a base can be irradiated in a microwave reactor to afford the corresponding amide in a very short time. For the synthesis of this compound, a mixture of glycine ethyl ester, 3-methylbenzoyl chloride, and a suitable base in a microwave-transparent vessel could be subjected to microwave irradiation for a few minutes to achieve a high yield of the desired product. The efficiency of microwave-assisted synthesis makes it an attractive alternative to conventional heating methods. rsc.org

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes researchgate.net
Energy Consumption HigherLower
Yield Often lowerOften higher researchgate.net
Purity May require extensive purificationOften results in purer products researchgate.net
Heating Mechanism Conduction and convectionDielectric heating

Ultrasound Irradiation for Enhanced Synthesis

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates. nih.gov

This technique has been successfully applied to various organic transformations, including the synthesis of esters and amides. biointerfaceresearch.comresearchgate.net For the synthesis of this compound, subjecting a mixture of the reactants (e.g., 3-methylbenzamide and ethyl chloroacetate, or glycine ethyl ester and 3-methylbenzoyl chloride) to ultrasound irradiation can lead to a significant reduction in reaction time and an increase in yield compared to silent (non-sonicated) reactions. biointerfaceresearch.com The use of ultrasound can be particularly beneficial in heterogeneous reactions by improving mass transfer between phases. The synthesis of β-(N-arylamino)acrylates, for instance, has been shown to benefit from ultrasound, resulting in faster reactions and higher yields. nih.gov

FeatureConventional StirringUltrasound Irradiation
Reaction Time LongerShorter biointerfaceresearch.com
Yield Generally lowerGenerally higher biointerfaceresearch.com
Reaction Conditions Often requires higher temperaturesCan often be performed at lower temperatures
Mechanism Relies on bulk heating and stirringEnhanced by acoustic cavitation nih.gov

Catalytic Approaches

The use of catalysts can provide milder reaction conditions, higher selectivity, and improved atom economy in organic synthesis.

Bismuth Triflate (Bi(OTf)₃): Bismuth(III) triflate is a commercially available, relatively non-toxic, and water-tolerant Lewis acid catalyst that has been shown to be effective in promoting various organic reactions, including acylation reactions. organic-chemistry.orgnih.gov While direct catalysis of the reaction between an acyl chloride and an amine to form an amide is a classical transformation, Lewis acids like bismuth triflate can activate the acyl chloride, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates and allow the reaction to proceed under milder conditions. The catalytic cycle would likely involve the coordination of the bismuth triflate to the carbonyl oxygen of the acyl chloride, thereby increasing its electrophilicity.

Ruthenium-Catalyzed Hydrogenation for related compounds: Ruthenium complexes have been extensively studied as catalysts for a variety of organic transformations, including amidation and hydrogenation reactions. core.ac.uk While direct ruthenium-catalyzed acylation of amines with acyl chlorides is less common, ruthenium catalysts are well-known for their ability to catalyze the amidation of carboxylic acids with amines through dehydrogenative coupling. acs.org More relevant to the synthesis of related compounds, ruthenium catalysts have been employed in the hydrogenation of various functional groups. Although not directly applicable to the formation of the amide bond in this compound from an acyl chloride, ruthenium-catalyzed processes are crucial in the synthesis of precursors or in subsequent transformations of the target molecule. For instance, ruthenium-catalyzed reactions have been used for the synthesis of amides from alcohols and nitriles. acs.org

CatalystRole in SynthesisAdvantages
Bismuth Triflate Lewis acid catalyst for acylation reactions. organic-chemistry.orgWater-tolerant, relatively non-toxic, efficient. nih.gov
Ruthenium Complexes Catalyze amidation via dehydrogenative coupling and other transformations. core.ac.ukacs.orgHigh activity and selectivity for various reactions.

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Methylbenzoyl Amino Acetate

Reactions at the Amide Functionality

The amide bond in Ethyl 2-[(3-methylbenzoyl)amino]acetate is a robust functional group, characterized by resonance stabilization which imparts a partial double bond character to the C-N bond. This makes it significantly less reactive than other carbonyl derivatives. However, under specific conditions, it can undergo transformations.

Hydrolytic Stability and Cleavage Mechanisms

The hydrolysis of the amide linkage in N-acyl amino acid derivatives is a critical aspect of their chemistry. Generally, amides are resistant to hydrolysis under neutral conditions, requiring either strong acid or base and often heat. dalalinstitute.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous H₂SO₄ and heat), the amide can be cleaved to yield 3-methylbenzoic acid and an ethyl 2-aminoacetate salt. The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine portion as a good leaving group (as its ammonium (B1175870) salt), ultimately yielding the carboxylic acid. libretexts.org

Interestingly, studies on related N-acylated amino acid derivatives have shown that the stability of the amide bond can be influenced by substituents on the acyl group. acs.orgnih.gov Electron-donating groups on the aromatic ring can accelerate the hydrolysis of a remote amide bond under mildly acidic conditions (e.g., trifluoroacetic acid/water mixtures). acs.orgnih.gov The 3-methyl group on the benzoyl moiety of this compound is a weak electron-donating group. This suggests that its amide bond might be slightly more susceptible to acid-catalyzed hydrolysis compared to an unsubstituted N-benzoyl glycine (B1666218) ester, although forcing conditions are still generally required for complete cleavage. acs.orgnih.gov

Base-Promoted Hydrolysis: Saponification of the amide bond requires harsh conditions, such as heating with a strong base like sodium hydroxide (B78521). dalalinstitute.comlibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral intermediate which then expels the amide anion. However, the amide anion is a very poor leaving group, making this step difficult. dalalinstitute.com The reaction is driven to completion by the final, irreversible acid-base reaction where the generated carboxylic acid is deprotonated by the strong base to form a carboxylate salt. libretexts.org

Acylation and Other Amide Transformations

The amide nitrogen in this compound is generally non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. masterorganicchemistry.com Consequently, further acylation at this nitrogen is not a feasible reaction. Transformations of the amide group primarily involve its cleavage under hydrolytic conditions as described above or, alternatively, reduction. However, the reduction of amides is significantly more difficult than the reduction of the ester moiety and requires very powerful reducing agents.

Reactions Involving the Ester Moiety

The ethyl ester functionality is another key reactive site within the molecule. It is more susceptible to nucleophilic attack than the amide group and can undergo several important transformations.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can be catalyzed by either an acid or a base and is typically an equilibrium process. mdpi.commasterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is generally used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a catalytic amount of a strong base, such as an alkoxide (e.g., sodium methoxide (B1231860) in methanol), the ester can be converted to a different ester (e.g., the methyl ester). The mechanism is a nucleophilic acyl substitution where the alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion. masterorganicchemistry.com

Acid-Catalyzed Transesterification: With an acid catalyst (e.g., H₂SO₄) and a large excess of an alcohol (e.g., propanol), this compound can be converted to the corresponding propyl ester. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the alcohol. masterorganicchemistry.com

Catalyst TypeReagent (Example)Product (Example)Key Condition
AcidPropanol, H₂SO₄Propyl 2-[(3-methylbenzoyl)amino]acetateLarge excess of propanol
BaseMethanol (B129727), NaOCH₃Mthis compoundLarge excess of methanol

Ester Reduction Methodologies

The ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing esters. acs.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Treatment of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would reduce the ester functionality to a primary alcohol, yielding N-(2-hydroxyethyl)-3-methylbenzamide. The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. masterorganicchemistry.com It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent that could potentially also reduce the amide carbonyl under more forcing conditions, though ester reduction is typically faster.

Reactivity of the Alpha-Carbon to the Ester/Amide

The carbon atom situated between the amide nitrogen and the ester carbonyl group (the α-carbon) possesses acidic protons. The acidity of these protons is enhanced by the electron-withdrawing effects of both the adjacent amide and, more significantly, the ester carbonyl group. msu.edu

Deprotonation of this α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. masterorganicchemistry.comyoutube.com The pKa of the α-proton of an N-acyl glycine ester is significantly higher (less acidic) than that of a β-ketoester but is still accessible for deprotonation with a suitable base. msu.eduyoutube.com

This enolate intermediate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction. masterorganicchemistry.com This provides a pathway for introducing substituents at the α-position, leading to the synthesis of various non-proteinogenic amino acid derivatives after subsequent hydrolysis of the ester and amide groups. The ability to form this enolate is a key feature in the synthetic utility of glycine derivatives. core.ac.uklibretexts.org

Aromatic Ring Functionalization

The 3-methylbenzoyl group in this compound possesses an aromatic ring that is amenable to functionalization through various substitution reactions. The existing substituents, a methyl group and an acylamino group, direct the position of incoming electrophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. lkouniv.ac.inmasterorganicchemistry.com The rate and regioselectivity of EAS on the benzene (B151609) ring of this compound are governed by the electronic effects of the existing substituents.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. The N-acylamino group (as part of the larger benzoyl structure attached to the glycine moiety) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. However, the directing effects must be considered for the entire 3-methylbenzoyl substituent attached to the aminoacetate moiety. In this case, the primary directing groups on the aromatic ring are the methyl group at position 3 and the acyl group at position 1.

The methyl group strongly activates the ortho positions (2 and 4) and the para position (6). The acyl group deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). Considering the combined effects, electrophilic substitution is most likely to occur at positions 2, 4, and 6, which are ortho and para to the activating methyl group and not significantly deactivated by the acyl group. Position 5 is meta to both groups and sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The predicted regioselectivity for these reactions is summarized below:

Reaction Electrophile Predicted Major Products (Substitution Position)
NitrationNO₂⁺2-nitro, 4-nitro, 6-nitro
BrominationBr⁺2-bromo, 4-bromo, 6-bromo
SulfonationSO₃2-sulfonic acid, 4-sulfonic acid, 6-sulfonic acid
Friedel-Crafts AcylationRCO⁺2-acyl, 4-acyl, 6-acyl

Oxidative cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For structures related to this compound, particularly N-aryl glycine derivatives, these reactions have been explored to functionalize the aromatic ring. rsc.orgacs.org

While the title compound is an N-acyl rather than an N-aryl glycine derivative, the principles of activating a C-H bond on the aromatic ring for coupling can be considered. Research on N-aryl glycine esters has demonstrated that direct C-H arylation can be achieved using palladium catalysts with aryl boronic acids. rsc.org Copper-catalyzed dehydrogenative cross-coupling reactions between N-arylglycine esters and phenols have also been reported, showing high regioselectivity. acs.org These methods often proceed through mechanisms involving the formation of an organometallic intermediate or a radical species on the aromatic ring.

For the 3-methylbenzoyl moiety, oxidative cross-coupling reactions could potentially be directed by the existing C-H bonds. The development of such reactions would offer a direct method for introducing aryl, alkyl, or other functional groups onto the aromatic ring, complementing traditional electrophilic substitution methods.

Coupling Partner Catalyst/Oxidant System (Example) Potential Product Type
Aryl Boronic AcidPalladium CatalystBiaryl derivative
PhenolCopper Catalyst / PeroxideAryl-phenol coupled product
Alkenes/AlkynesVarious transition metalsAlkenylated/Alkynylated aromatic derivative

Advanced Spectroscopic and Computational Characterization of Ethyl 2 3 Methylbenzoyl Amino Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and functional groups can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹H NMR: This technique provides information about the number of different types of protons (¹H nuclei), their chemical environment, their relative numbers, and how they are connected to neighboring protons. For Ethyl 2-[(3-methylbenzoyl)amino]acetate, one would expect to observe distinct signals for the protons on the ethyl group (a triplet for the methyl and a quartet for the methylene), the methylene (B1212753) group of the acetate (B1210297) portion (a doublet, split by the adjacent N-H proton), the amide proton (a triplet), the methyl group on the benzoyl ring (a singlet), and the aromatic protons on the 3-methylbenzoyl group (a series of multiplets). The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be key to assigning each signal to its specific proton.

¹³C NMR: This technique provides a count of the number of non-equivalent carbon atoms in a molecule. For the target compound, distinct signals would be expected for the carbonyl carbons (amide and ester), the carbons of the aromatic ring, the aliphatic carbons of the ethyl and acetate moieties, and the methyl carbon on the ring. The chemical shift of each carbon provides insight into its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shift values for similar functional groups, as specific experimental data was not found.)

¹H NMR (Proton)
Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~1.25 triplet 3H -OCH₂CH₃
~2.40 singlet 3H Ar-CH₃
~4.15 doublet 2H -NH-CH₂ -COO-
~4.20 quartet 2H -OCH₂ CH₃
~7.20-7.70 multiplet 4H Aromatic-H

¹³C NMR (Carbon)

Predicted Chemical Shift (δ ppm) Assignment
~14 -OCH₂CH₃
~21 Ar-CH₃
~42 -NH-CH₂ -COO-
~61 -OCH₂ CH₃
~125-138 Aromatic C -H and C -CH₃
~135 Aromatic C -C=O
~168 Amide C =O
~170 Ester C =O

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H bond of the amide, the C=O stretching of both the amide and the ester groups (which would likely appear at slightly different wavenumbers), C-O stretching of the ester, C-N stretching, and C-H vibrations for the aromatic and aliphatic parts of the molecule.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data was not found.)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H stretch Secondary Amide
~3000-2850 C-H stretch Aliphatic (CH₃, CH₂)
~1740 C=O stretch Ester
~1660 C=O stretch (Amide I) Secondary Amide
~1540 N-H bend (Amide II) Secondary Amide

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

MS: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₁₂H₁₅NO₃), which is 221.1052 g/mol . The resulting mass would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide structural information, showing characteristic losses of fragments like the ethoxy group (-OCH₂CH₃) or the 3-methylbenzoyl group.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique would be used to purify the compound and confirm its molecular weight. It is especially useful for analyzing complex mixtures and ensuring the purity of the synthesized compound before further analysis.

X-ray Crystallography and Solid-State Structure Analysis

Should this compound be synthesized as a crystalline solid of sufficient quality, X-ray crystallography could be employed to determine its precise three-dimensional atomic structure. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups, which dictate the crystal packing arrangement. A search of crystallographic databases did not yield a crystal structure for this specific compound.

Computational Chemistry and Molecular Modeling

Computational chemistry uses theoretical principles to calculate the properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be used to:

Predict the lowest energy conformation (shape) of the molecule in the gas phase.

Calculate a theoretical vibrational (IR) spectrum, which can be compared with experimental data to aid in peak assignment.

Predict NMR chemical shifts, which can help in the interpretation of experimental NMR spectra.

Visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic properties.

Such computational studies would provide a deeper understanding of the intrinsic properties of this compound, but specific published DFT studies for this molecule were not identified.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.

A typical MD simulation for this compound would be initiated by defining the molecule's force field, which consists of a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The AMBER force field is a common choice for organic molecules. researchgate.net The simulation would then be run for a specific duration, often on the order of nanoseconds, allowing the molecule to explore various conformations.

The analysis of the MD trajectory can reveal the most stable conformations of this compound. These conformations are characterized by low potential energy and are the most likely to be observed experimentally. The simulations can also identify key dihedral angles that govern the molecule's flexibility, such as the rotation around the amide bond and the ester group.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent box, typically water, one can analyze the formation and dynamics of hydrogen bonds between the solute and solvent molecules. This information is valuable for understanding the compound's solubility and reactivity in different environments.

The stability of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the simulation has reached equilibrium. The root-mean-square fluctuation (RMSF) of individual atoms can also be calculated to identify the most flexible regions of the molecule.

Table 1: Representative Molecular Dynamics Simulation Parameters for this compound

ParameterValue
Force FieldAMBER14
Solvent ModelTIP3P Water
System Size~5000 atoms
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, offering a valuable complement to experimental data. researchgate.net For this compound, Density Functional Theory (DFT) is a widely used method for predicting various spectroscopic parameters, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. rsc.org

The process typically begins with a geometry optimization of the molecule's structure using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). rsc.orgresearchgate.net This step is crucial as the accuracy of the predicted spectra is highly dependent on the accuracy of the calculated equilibrium geometry.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations provide the theoretical infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. The analysis of the vibrational modes associated with each calculated frequency allows for the assignment of specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations.

Similarly, NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different atoms within the molecule. ucl.ac.ukpdx.edu The accuracy of these predictions can be further improved by considering solvent effects, either implicitly through continuum solvent models or explicitly by including solvent molecules in the calculation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT (B3LYP/6-311++G(d,p))

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) (Scaled)
N-HStretching3350
C=O (Amide)Stretching1680
C=O (Ester)Stretching1745
C-NStretching1250
C-O (Ester)Stretching1180
Aromatic C-HStretching3050-3100
Aliphatic C-HStretching2900-3000

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using DFT/GIAO (referenced to TMS)

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
Aromatic H7.2 - 7.8Aromatic C125 - 138
N-H8.5C=O (Amide)168
CH₂ (ester)4.2C=O (Ester)171
CH₂ (amide)4.1CH₂ (ester)62
CH₃ (ring)2.4CH₂ (amide)43
CH₃ (ester)1.3CH₃ (ring)21
CH₃ (ester)14

Derivatives and Analogues of Ethyl 2 3 Methylbenzoyl Amino Acetate: Synthesis and Structure Activity Relationships Sar

Modifications at the Benzoyl Moiety

Alterations to the 3-methylbenzoyl portion of the molecule have been a primary focus for developing analogues with diverse electronic and steric properties. These changes range from adding or changing substituents on the phenyl ring to completely replacing the ring with a heterocyclic system.

Introduction of Different Substituents on the Phenyl Ring (e.g., halogens, methoxy (B1213986), methyl)

The synthesis of N-benzoyl amino esters with various substituents on the aromatic ring is commonly achieved through a coupling reaction between a substituted benzoic acid and the appropriate amino acid ester. scielo.org.mx A standard method involves using a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring significantly influence the biological activity of these compounds. For instance, in a series of N-benzoyl-L-valine methyl esters evaluated for antifungal activity, the introduction of electron-donating groups impacted their efficacy. scielo.org.mx

A study on N-benzoyl amino esters revealed key SAR insights:

Methoxy Groups : An N-(3-methoxybenzoyl)-L-valine methyl ester showed potent antifungal activity. However, the addition of a second methoxy group, as seen in the N-(3,4-dimethoxybenzoyl) analogue, resulted in the lowest activity within the valine ester series. scielo.org.mx

Isosteric Replacement : The replacement of a methyl group with a hydroxyl group (an isosteric replacement) was found to enhance antifungal activity. scielo.org.mx

Table 1: Effect of Benzoyl Ring Substitution on Antifungal Activity of N-Benzoyl-L-valine Methyl Esters

Compound Substituent on Benzoyl Ring Relative Antifungal Activity
1 3-Methoxy High
2 3,4-Dimethoxy Low

| 3 | 3-Methyl (vs. 3-OH) | Lower than OH analogue |

Heterocyclic Replacements for the Phenyl Ring

In the context of N-benzoyl amino acid derivatives, substituting the phenyl ring with a heterocycle like pyridine (B92270) can alter the compound's activity. For example, a study comparing N-benzoyl tryptophan derivatives found that the presence of a pyridine ring in place of the substituted phenyl ring diminished antifungal activity against both Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx This suggests that the specific electronic and steric properties of the phenyl ring are important for the observed antifungal effect in this particular series of compounds.

Variations of the Amino Acid Ester Group

Modifications to the ethyl glycinate (B8599266) portion of the molecule offer another avenue for creating structural diversity and influencing activity. These changes can involve altering the ester group or modifying the glycine (B1666218) backbone itself.

Alterations of the Alkyl Ester

The alkyl ester group of amino acid derivatives plays a significant role in the molecule's lipophilicity and its interaction with biological systems. Studies have demonstrated that the length and branching of the alkyl chain can directly impact biological activity. chemrxiv.orgnih.govnih.gov For instance, research on (R)-3-Hydroxybutyric alkyl esters showed a clear relationship between the ester chain length (from C1 to C8) and antibacterial activity. The activity generally increased with chain length up to C6, after which the effect varied depending on the microorganism. nih.gov Similarly, for certain N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org

While the parent compound is an ethyl ester, creating analogues with different alkyl groups (e.g., methyl, propyl, butyl) can fine-tune the compound's properties. mdpi.com The general observation is that N-benzoylamino esters are often potent antifungal agents, whereas the corresponding N-benzoyl amino acids (where the ester is hydrolyzed) are inactive at the same concentrations, highlighting the importance of the ester moiety for activity. scielo.org.mx

Modifications to the Glycine Backbone (e.g., Alpha-Substitution, Beta-Amino Acid Analogues)

Replacing the glycine backbone with other amino acids introduces an alkyl or more complex substituent at the alpha-carbon, which can profoundly affect the molecule's conformation and biological activity. The synthesis of these analogues follows similar peptide coupling procedures, starting from the desired amino acid ester. scielo.org.mx

A comprehensive study on the antifungal activity of N-benzoyl amino esters derived from various amino acids established clear structure-activity relationships related to the alpha-substituent. scielo.org.mx The activity was found to be highly dependent on the side chain of the amino acid.

Table 2: Influence of Amino Acid Backbone on Antifungal Activity of N-Benzoylated Methyl Esters

Amino Acid Used Alpha-Substituent (R-group) Relative Antifungal Activity
Valine -CH(CH₃)₂ High
Tryptophan -CH₂-(Indole) High
Isoleucine -CH(CH₃)CH₂CH₃ Moderate
Alanine -CH₃ Low/Inactive
Leucine -CH₂CH(CH₃)₂ Low/Inactive

The results showed that derivatives of valine and tryptophan were the most active against A. fumigatus. scielo.org.mx In contrast, esters derived from alanine, leucine, and phenylalanine exhibited moderate to no activity. scielo.org.mx This demonstrates that bulky and specific side chains, like those in valine and tryptophan, are preferred for this particular biological activity over smaller alkyl groups or a benzyl (B1604629) group.

Cyclization and Heterocycle Formation Involving Ethyl 2-[(3-methylbenzoyl)amino]acetate Scaffolds

The N-acylglycine ester framework is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.orgnih.govresearchgate.netresearchgate.net Intramolecular cyclization reactions can lead to the formation of five- or six-membered rings, yielding compounds with entirely different structural and chemical properties.

A prominent example is the Erlenmeyer-Plöchl reaction, where N-acylglycines are cyclized to form 5-oxazolones (azlactones). ajol.inforesearchgate.netcrpsonline.comrfppl.co.in This reaction typically involves treating the N-acylglycine with acetic anhydride (B1165640). crpsonline.comjddtonline.info The resulting oxazolone (B7731731) is a reactive intermediate that can be used to synthesize α-amino acids, peptides, and other heterocyclic compounds. ajol.inforfppl.co.in For instance, 4-benzylidene-2-phenyloxazol-5-one can be prepared by condensing benzaldehyde (B42025) with benzoyl glycine in the presence of acetic anhydride and sodium acetate (B1210297). crpsonline.com

Furthermore, N-(2-benzoylethyl)glycine esters, which are structurally related to the core compound, can undergo photocyclization reactions to yield substituted proline esters, demonstrating another pathway to heterocyclic systems. researchgate.net These cyclization strategies significantly expand the chemical space accessible from simple N-acyl amino acid ester starting materials, providing routes to complex molecules with potential biological applications.

Formation of Piperazine-2,5-dione Derivatives

Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic peptides with diverse biological properties. The synthesis of these derivatives from amino acid precursors is a well-established methodology. A common approach involves the self-condensation of amino acids or their esters. innovativejournal.inwikipedia.org

For instance, the parent compound, piperazine-2,5-dione, can be prepared by heating the simple amino acid glycine in a high-boiling point solvent like ethylene (B1197577) glycol. innovativejournal.in This process involves the intermolecular condensation of two glycine molecules to form the cyclic dipeptide.

Applying this principle to this compound would first require the removal of the N-(3-methylbenzoyl) protecting group to yield glycine ethyl ester. Subsequent heating of glycine ethyl ester would lead to its cyclodimerization, forming piperazine-2,5-dione (glycine anhydride). This core structure can then be further functionalized if desired. Alternatively, direct condensation of N-(3-methylbenzoyl)glycine (obtained from the hydrolysis of the starting ester) could be explored, although this might require specific coupling agents to facilitate the cyclization and could lead to N,N'-di(3-methylbenzoyl)piperazine-2,5-dione.

Incorporation into Thiazole (B1198619), Isoxazole (B147169), and Cinnoline (B1195905) Systems

The N-acyl glycine ester scaffold of this compound is a useful synthon for constructing various five- and six-membered heterocyclic rings.

Thiazole Systems: The Hantzsch thiazole synthesis is a cornerstone method for the construction of the thiazole ring. ijper.orgnih.gov This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. To utilize this compound for this purpose, a multi-step approach is necessary:

Thionation: The amide carbonyl of the starting material would first be converted to a thioamide, yielding ethyl 2-[(3-methylbenzoyl)amino]ethanethioate, likely using a thionating agent such as Lawesson's reagent.

Cyclocondensation: The resulting thioamide can then be reacted with an α-haloketone or α-haloester (e.g., ethyl bromopyruvate) to form the thiazole ring.

Another classical approach is the Gabriel synthesis, which involves the thionation of an α-acylaminoketone. nih.gov This would require initial modification of the starting ester into a suitable α-(N-acylamino)ketone intermediate.

Isoxazole Systems: The synthesis of isoxazoles often proceeds via the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or through a [3+2] cycloaddition reaction involving a nitrile oxide. researchgate.net A plausible route starting from this compound could involve its conversion into a β-keto ester. This can be achieved through a Claisen condensation-type reaction. The resulting N-acyl-β-keto amino ester can then undergo cyclocondensation with hydroxylamine hydrochloride to yield the corresponding isoxazole derivative. researchgate.net

Cinnoline Systems: Cinnoline is a bicyclic aromatic heterocycle (1,2-benzodiazine). Standard synthetic routes to the cinnoline core, such as the Richter cinnoline synthesis or the Borsche–Drechsel cyclization, typically start from ortho-substituted aminophenyl precursors, like o-aminoaryl alkynes or ketones.

Incorporating the N-(3-methylbenzoyl)glycine moiety into a cinnoline system is not straightforward and would necessitate a more complex, multi-step synthetic strategy. A potential, though lengthy, pathway would involve:

Synthesizing an ortho-aminoacetophenone derivative.

Coupling this with N-(3-methylbenzoyl)glycine (the hydrolyzed form of the starting ester) to form a complex intermediate.

Subjecting this intermediate to diazotization followed by intramolecular cyclization to form the pyridazine (B1198779) ring of the cinnoline system.

Due to the nature of the precursors required for classical cinnoline syntheses, direct conversion from this compound is not a common or direct transformation.

Thiourea (B124793) Conjugates and Analogues

N-acyl thiourea derivatives are a class of compounds known for a wide spectrum of biological activities. A general and efficient method for their synthesis involves the reaction of an in situ generated acyl isothiocyanate with an amine.

The synthesis of thiourea conjugates from this compound would proceed via the following steps:

Hydrolysis: The ethyl ester is first saponified to the corresponding carboxylic acid, N-(3-methylbenzoyl)glycine.

Acyl Isothiocyanate Formation: The carboxylic acid is converted to its acid chloride, typically using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in an anhydrous solvent like acetone (B3395972). This forms the reactive N-(3-methylbenzoyl)glycinyl isothiocyanate.

Conjugation: The final step is the nucleophilic addition of a primary or secondary amine to the isothiocyanate. This reaction is versatile, allowing for the introduction of a wide variety of substituents (R-NH2) to generate a library of N-acyl thiourea analogues.

This synthetic route provides a modular approach to creating a diverse set of thiourea conjugates for biological screening.

Structure-Activity Relationship (SAR) Analysis of Synthesized Analogues in Preclinical Research

While specific SAR data for derivatives of this compound is not extensively published, general SAR principles can be derived from studies on structurally related N-benzoyl amino acid and N-acyl piperazine (B1678402)/piperidine (B6355638) analogues. These studies often focus on antimicrobial, antifungal, or enzyme inhibitory activities.

Key structural features that are typically varied to probe the SAR include:

Substituents on the Benzoyl Ring: The position, number, and electronic nature of substituents on the aromatic ring significantly influence activity. For the parent compound, the methyl group at the 3-position is a key feature. Studies on similar N-benzoyl amino acid derivatives have shown that modifying these substituents (e.g., changing to halogens, methoxy, or nitro groups) can drastically alter biological potency and selectivity.

The Amino Acid/Ester Moiety: The nature of the amino acid side chain and the ester group are critical. In this compound, the core is a glycine ester. Replacing glycine with other amino acids (e.g., valine, leucine, phenylalanine) introduces steric bulk and changes lipophilicity, which can lead to enhanced or diminished activity. Research on N-benzoyl amino esters has demonstrated that esters are often more potent antifungal agents than their corresponding carboxylic acids.

The Linker and Terminal Group (in conjugates): For derivatives like thiourea conjugates, the nature of the amine used in the final step of the synthesis introduces another point of diversity. The properties of this terminal group (e.g., aromatic, heterocyclic, aliphatic) can govern interactions with biological targets.

The following table summarizes SAR findings from studies on N-benzoyl amino acid derivatives against fungal pathogens.

Compound ClassR1 (Benzoyl Substituent)R2 (Amino Acid Side Chain)Activity TrendReference
N-Benzoyl Amino EstersPhenyl, 2,4-dimethylphenylIsopropyl (Valine)High antifungal activity against A. fumigatus and F. temperatum
N-Benzoyl Amino Esters2,4,6-trimethylphenylIsopropyl (Valine)Highest activity against A. fumigatus
N-Benzoyl Amino EstersPhenyl, 2,4-dimethylphenylIndolylmethyl (Tryptophan)High antifungal activity against F. temperatum
N-Benzoyl Amino AcidsPhenyl, various methylphenylIsopropyl (Valine)Inactive at tested concentrations

Similarly, studies on benzoyl piperazine and piperidine amides as tyrosinase inhibitors have revealed that substituents on the benzoyl ring and the nature of the heterocyclic core are crucial for potency. For instance, certain halogen and methoxy substitutions on the benzoyl ring were found to enhance inhibitory activity. These findings suggest that systematic modification of the 3-methylbenzoyl group and the glycine ethyl ester portion of this compound is a valid strategy for developing novel bioactive compounds.

In Vitro Biological Activity and Mechanistic Insights of Ethyl 2 3 Methylbenzoyl Amino Acetate and Its Analogues

Antitumor and Antiproliferative Potentials in Cell Lines

The potential of a compound to inhibit cancer cell growth is a primary focus of oncological research. Analogues of Ethyl 2-[(3-methylbenzoyl)amino]acetate, which share core structural motifs like the benzamide (B126) group, have been investigated for their ability to interfere with cellular processes essential for tumor growth and proliferation.

Sirtuin Inhibition and Antitumor Action (for related cambinol (B1668241) analogs)

Sirtuins are a class of NAD+-dependent protein deacetylases that play crucial roles in cellular regulation, including stress responses and aging. Notably, sirtuins like SIRT1 and SIRT2 are implicated in cancer development, partly through their ability to deacetylate and regulate tumor suppressor proteins like p53. Consequently, inhibiting sirtuins has emerged as a promising strategy for cancer therapy.

Cambinol, a β-naphthol containing compound, is a known inhibitor of both SIRT1 and SIRT2 and has demonstrated the ability to reduce tumor growth in preclinical models of Burkitt lymphoma. nih.gov Structural modifications to the cambinol core have led to the development of analogues with improved potency and selectivity. For instance, some analogues show more than 15-fold selectivity for SIRT2 over SIRT1, with IC50 values around 13 μM. nih.govnih.gov These findings underscore the potential of sirtuin inhibition as an antitumor mechanism for compounds structurally related to this compound. researchgate.netnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (for related pyrazolopyrimidine derivatives)

Cyclin-dependent kinases (CDKs) are critical enzymes that regulate the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them a key target for anticancer drug development. mdpi.com Pyrazolopyrimidine derivatives, which are bioisosteres of the adenine (B156593) ring of ATP, are designed to compete with ATP for the kinase binding site, thereby inhibiting CDK activity. acs.org

This scaffold has been successfully used to develop potent inhibitors of various kinases. researchgate.net For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as effective CDK2 inhibitors, a kinase often overexpressed in human cancers. acs.org Similarly, N-aryl-2-aminothiazoles have been developed as potent, cytotoxic pan-CDK inhibitors, demonstrating anticancer activity in murine leukemia models. nih.gov The solid-state structure of one such analogue bound to CDK2 confirms its mode of binding is similar to other N-acyl inhibitors. nih.gov This line of research suggests that compounds with related heterocyclic structures could function as CDK inhibitors, thereby halting the proliferation of cancer cells.

Activity against Hepatocellular Carcinoma (HepG-2), Breast Cancer (MCF-7), and Colorectal Carcinoma (HCT-116) Cell Lines

To determine the specific antitumor potential of new compounds, they are often tested against a panel of human cancer cell lines. Analogues of this compound have been evaluated for their cytotoxicity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells.

For instance, a series of newly synthesized N-substituted-3-indolylheterocycles, which contain N-benzoyl groups, were tested for their in vitro antiproliferative activity against these three cell lines. researchgate.net One compound, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine, was found to be particularly active, with an IC50 value of 0.7 μmol L⁻¹. researchgate.net In another study, thiazole (B1198619) derivatives were evaluated, with one compound showing IC50 values of 11 µg/mL against HepG-2 and 4.8 µg/mL against MCF-7 cells. nih.gov Furthermore, 2-chloro-N-(phenazin-2-yl)benzamide, another benzamide derivative, demonstrated a potent anticancer effect comparable to the standard drug cisplatin (B142131) against both HepG2 and K562 (leukemia) cells, with low toxicity to non-cancerous cells. nih.gov

Cytotoxicity (IC50) of Selected Analogues Against Human Cancer Cell Lines
Compound TypeHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Reference
Indolyl-pyrimidine derivativeActiveActive (IC50: 0.7 μmol L⁻¹)Active researchgate.net
Thiazole derivative (CP1)11 µg/mL4.8 µg/mL4.7 µg/mL nih.gov
Thiazole derivative (CP2)18 µg/mL9.6 µg/mL9.5 µg/mL nih.gov
2-chloro-N-(phenazin-2-yl)benzamidePotent Activity-- nih.gov

Modulation of Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. researchgate.net Benzamide derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. acs.orgnih.gov

Systematic studies of benzamide derivatives have led to the identification of orally active tubulin inhibitors that exhibit significant antiproliferative activities against various cancer cell lines. acs.org These compounds can induce mitotic blockade and apoptosis. researchgate.net One potent derivative was shown to overcome drug resistance in a paclitaxel-resistant lung cancer xenograft model. acs.org The N-benzylbenzamide scaffold, in particular, has yielded inhibitors with IC50 values in the nanomolar range (12-27 nM) against several cancer cell lines. nih.gov This evidence suggests that the benzamide core, a key feature of this compound, is a promising pharmacophore for developing novel tubulin-targeting anticancer agents.

Antimicrobial and Antitubercular Investigations

Beyond cancer, the search for new antimicrobial agents is critical to combat the rise of drug-resistant pathogens. The structural motifs present in this compound and its analogues have also been explored for their potential to inhibit the growth of bacteria.

Antibacterial Activities against Specific Strains (e.g., Staphylococcus epidermidis, E. coli)

The antibacterial efficacy of novel compounds is often tested against both Gram-positive bacteria, such as Staphylococcus species, and Gram-negative bacteria, like Escherichia coli. Staphylococcus epidermidis is a common cause of hospital-acquired infections, particularly those associated with medical devices, due to its ability to form biofilms. eurjchem.com

Studies on N-phthaloylglycine derivatives, which share the N-acyl-glycine structure with the target compound, have demonstrated significant antibacterial activity. Several of these derivatives were found to be potent against vancomycin-resistant and methicillin-resistant Staphylococcus aureus (MRSA), a close relative of S. epidermidis. For example, certain amide derivatives showed minimum inhibitory concentration (MIC) values as low as 0.5 mg/L against vancomycin-resistant S. aureus (VRSA). While many compounds show efficacy against Gram-positive bacteria, achieving activity against Gram-negative bacteria like E. coli is often more challenging due to their protective outer membrane. However, the broad investigation into related scaffolds indicates a potential avenue for developing new antibacterial agents.

Antibacterial Activity (MIC) of N-phthaloylglycine Analogues
CompoundTarget OrganismMIC (mg/L)Reference
Amide derivative 4hVancomycin-Resistant S. aureus (VRSA)0.5
Amide derivative 4aVancomycin-Resistant S. aureus (VRSA)0.6
Amide derivative 4eVancomycin-Resistant S. aureus (VRSA)0.7
Amide derivative 4gMethicillin-Resistant S. aureus (MRSA)0.8

Antifungal Activities

The antifungal potential of N-benzoyl amino esters, a class of compounds structurally related to this compound, has been investigated against pathogenic fungi. A study focusing on a series of synthesized N-benzoyl amino esters and N-benzoyl amino acids evaluated their efficacy against Aspergillus fumigatus and Fusarium temperatum. The results indicated that N-benzoylamino methyl esters demonstrated notable antifungal activity, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations.

The degree of inhibition was found to be dependent on the amino acid side chain and the substituents on the benzoyl group. Specifically, derivatives of valine and tryptophan showed significant activity. For instance, certain N-benzoylamino methyl esters derived from valine and tryptophan exhibited high percentage of growth inhibition against the tested fungal strains.

Table 1: Antifungal Activity of N-Benzoyl Amino Esters
CompoundAmino Acid DerivativeSubstituent on Benzoyl Ring% Inhibition against A. fumigatus% Inhibition against F. temperatum
N-benzoyl Valine methyl ester analogue 1Valine2,4-dichloro--
N-benzoyl Valine methyl ester analogue 2Valine3,5-dinitro--
N-benzoyl Tryptophan methyl ester analogue 1Tryptophan3,5-dinitro--
N-benzoyl Tryptophan methyl ester analogue 2Tryptophan2,4-dichloro--

Data for the table above is sourced from a study on the synthesis and antifungal activity of N-benzoyl amino esters and N-benzoyl amino acids. Specific percentage inhibition values for each compound against each fungus were not provided in the readily available search results, hence represented as "-".

Antitubercular Potential

The search for novel antitubercular agents has led to the investigation of various amino acid derivatives. While direct studies on this compound are not prevalent, research on related structures provides insights into their potential. For example, a series of lipophilic diamines and amino alcohols derived from long-chain alcohols have been synthesized and tested for their activity against Mycobacterium tuberculosis. Several of these compounds displayed significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. This suggests that the incorporation of lipophilic moieties can be a viable strategy in the design of antitubercular agents.

Another study focused on N-pyrazinoyl substituted amino acid esters as potential antimycobacterial compounds. This research highlighted that derivatives containing L-amino acids and those with higher lipophilicity tended to exhibit greater activity against M. tuberculosis. The most active derivative in this series, containing a phenylglycine moiety, showed a MIC value of less than 1.95 µg/mL. researchgate.net

Table 2: Antitubercular Activity of Amino Acid Analogues
Compound ClassExample CompoundMIC (µg/mL)
Lipophilic Amino AlcoholsCompound 3, 8, 96.25
Lipophilic Amino AlcoholsNine other compounds12.5
N-Pyrazinoyl Substituted Amino Acid EstersPC-d/l-Pgl-Me<1.95

The data in this table is derived from studies on the antitubercular activity of lipophilic amino alcohols and N-pyrazinoyl substituted amino acid esters. researchgate.netnih.gov

Antioxidant Activity Studies

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals. In the context of amino acid esters, a study on DL-omega-phenyl-amino acid octyl esters investigated their interaction with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov The findings revealed that these compounds do interact with DPPH, suggesting some radical scavenging activity. nih.gov However, the study also noted that most of the tested compounds were largely inactive in other antioxidant assays, indicating a specific and possibly limited scope of their antioxidant action. nih.gov The most significant activity was observed in DL-2-amino-4-(4-aminophenyl)butyric acid octyl ester. nih.gov

Table 3: Antioxidant Activity of Amino Acid Ester Analogues
Compound ClassAssayObservation
DL-omega-phenyl-amino acid octyl estersDPPH radical scavengingInteraction observed
DL-omega-phenyl-amino acid octyl estersOther antioxidant testsMostly inactive

This table is based on a study of the antioxidant activity of DL-omega-phenyl-amino acid octyl esters. nih.gov

Enzyme Inhibition Studies (Beyond Cancer)

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in neurological disorders. While direct data on this compound is scarce, studies on other heterocyclic compounds provide a framework for understanding MAO inhibition. For instance, quinazolyl hydrazine (B178648) derivatives have been synthesized and evaluated for their MAO inhibitory activities. nih.gov In one study, N'-substituted benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides were identified as potent inhibitors. nih.gov Specifically, compounds with a 4-hydroxy-3-methoxybenzylidene substituent showed submicromolar inhibition of both MAO-A and MAO-B. nih.gov This highlights the importance of the substituent pattern on the aromatic ring for potent MAO inhibition. nih.gov

Table 4: MAO Inhibition by Quinazolyl Hydrazine Derivatives
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound 5d0.250.75
Compound 5h0.310.44

The data presented in this table is from a study on the MAO inhibitory activities of novel quinazolyl hydrazine derivatives. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression, and their inhibitors are being investigated for various diseases. Benzamide derivatives, which share a structural motif with this compound, have been explored as HDAC inhibitors. Research has shown that certain novel benzamide-based structures can selectively inhibit HDAC isoforms. For example, a subset of molecules with an amine group at a specific position demonstrated inhibitory activity against HDAC1, HDAC2, and HDAC3 at a 10 µM concentration. One particular compound, 7j, exhibited the highest inhibitory activity against these isoforms with IC50 values of 0.65, 0.78, and 1.70 µM, respectively.

Table 5: HDAC Inhibition by Benzamide Derivatives
CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7j0.650.781.70
Entinostat (Reference)0.930.951.80

This table summarizes the HDAC inhibitory activity of a potent benzamide derivative in comparison to a reference compound.

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes, making it a target for anti-inflammatory drug development. N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible inhibitors of HNE. Structure-activity relationship studies have revealed that substituents on the indazole ring significantly influence inhibitory potency. For instance, the introduction of various substituents at position 5 of the indazole led to a potent inhibitor (20f) with an IC50 value of approximately 10 nM. Further modifications at position 3 resulted in the most potent compound in the series, a 3-CN derivative (5b), with an IC50 of 7 nM.

Table 6: Human Neutrophil Elastase Inhibition by N-Benzoylindazole Derivatives
CompoundModificationIC50 (nM)
20fSubstituent at position 5~10
5b3-CN derivative7

The data in this table is based on research into the optimization of N-benzoylindazole derivatives as HNE inhibitors.

Antiviral Properties and Mechanistic Elucidation (e.g., DNA Replication Targeting)

While no direct antiviral studies on this compound have been identified, the broader class of N-benzoyl amino acid derivatives has been a scaffold for the development of antiviral agents. The general approach for such compounds often involves targeting critical viral processes. One such key target is viral DNA replication.

In principle, a compound like this compound could exert antiviral effects by interfering with the complex machinery of viral DNA synthesis. This could occur through several potential mechanisms:

Inhibition of Viral Polymerases: These enzymes are essential for replicating the viral genome. A small molecule could bind to the active site or an allosteric site on the polymerase, preventing it from functioning correctly.

Disruption of Helicase Activity: Viral helicases are responsible for unwinding the DNA double helix, a necessary step for replication. Inhibition of this process would halt viral propagation.

Chain Termination: Analogs of nucleotides can be incorporated into the growing DNA chain, but lack the necessary chemical group for the addition of the next nucleotide, thereby terminating replication.

It is important to emphasize that without experimental data, it is unknown whether this compound possesses any of these capabilities.

Immunomodulatory Effects

The immunomodulatory potential of compounds is of significant interest in therapeutic development. Such effects can be either immunostimulatory (enhancing an immune response) or immunosuppressive (dampening an immune response).

Should this compound have immunomodulatory properties, they could manifest through various cellular mechanisms, such as:

Cytokine Production: It could alter the production of signaling molecules like interleukins and interferons by immune cells (e.g., lymphocytes, macrophages).

T-cell Proliferation: The compound might influence the activation and proliferation of T-lymphocytes, which are central to the adaptive immune response.

Phagocytic Activity: It could potentially modulate the ability of phagocytes, such as macrophages and neutrophils, to engulf pathogens.

Again, these are hypothetical mechanisms, and no specific research has been published to confirm any immunomodulatory effects for this particular compound.

Receptor and Pathway Modulation Studies (e.g., IL-6/Nrf2 Loop Pathway)

The Interleukin-6 (IL-6) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are crucial in regulating inflammation and cellular defense against oxidative stress. There is a known interplay between these two pathways, often referred to as the IL-6/Nrf2 loop.

Nrf2 Pathway: Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 is generally considered a protective mechanism against oxidative stress-induced cellular damage.

IL-6 Pathway: IL-6 is a pleiotropic cytokine with a central role in inflammation. Its expression can be induced by various stimuli, including oxidative stress.

The Loop: Research has indicated that Nrf2 can directly bind to the promoter region of the IL-6 gene and activate its transcription. This suggests a complex feedback mechanism where the cellular antioxidant response is linked to inflammatory signaling.

A hypothetical interaction of this compound with this pathway could involve:

Direct Nrf2 Activation: The compound could potentially stabilize Nrf2 and promote its translocation to the nucleus, leading to the expression of its target genes.

Modulation of IL-6 Expression: As a consequence of Nrf2 activation, the compound might indirectly influence the production of IL-6.

To date, no studies have investigated the effect of this compound on the IL-6/Nrf2 loop pathway. The potential for such interaction remains purely speculative.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The classical synthesis of Ethyl 2-[(3-methylbenzoyl)amino]acetate typically involves the acylation of ethyl aminoacetate with 3-methylbenzoyl chloride. While effective, this method may present limitations in terms of substrate scope, yield, and environmental impact. Future research should focus on the development of more efficient and sustainable synthetic strategies.

Key areas for exploration include:

Catalytic Approaches: Investigating the use of novel catalysts, such as organocatalysts or transition metal complexes, could offer milder reaction conditions and improved atom economy.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green Chemistry Principles: The development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and employ renewable starting materials is a critical future direction.

A comparative table of potential synthetic methodologies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Acylation Well-established, readily available starting materials.Use of stoichiometric reagents, potential for side reactions.
Organocatalysis Metal-free, often milder conditions, high enantioselectivity possible.Catalyst loading and recycling, substrate scope limitations.
Transition Metal Catalysis High efficiency, broad substrate scope, potential for C-H activation.Catalyst cost and toxicity, ligand design complexity.
Flow Chemistry Precise control, enhanced safety, scalability, process intensification.Initial setup cost, potential for clogging.

Advanced Mechanistic Investigations

A detailed understanding of the reaction mechanisms involved in both the synthesis and potential biological activities of this compound is crucial for its future development. While the fundamental principles of amide bond formation are well understood, in-depth studies can reveal subtle yet important details.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic factors governing reactivity.

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can provide valuable insights into the reaction order, rate-determining steps, and the influence of various parameters on the reaction rate.

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can allow for the real-time monitoring of reaction intermediates and byproducts.

Rational Design of Highly Potent and Selective Analogues

Building upon a deeper mechanistic understanding, the rational design of analogues of this compound with enhanced potency and selectivity for specific biological targets is a promising avenue for future research. Structure-activity relationship (SAR) studies will be central to this endeavor.

Strategies for the rational design of analogues include:

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres to improve pharmacokinetic or pharmacodynamic properties without significantly altering the chemical structure.

Scaffold Hopping: Exploring different core structures while retaining key pharmacophoric features to discover novel chemical series with improved properties.

Computational Docking and Molecular Dynamics Simulations: These in-silico tools can predict the binding modes of analogues to target proteins, guiding the design of compounds with higher affinity and selectivity.

Analogue Design StrategyKey ObjectiveExample Modification
Bioisosteric Replacement Improve metabolic stability.Replace the ethyl ester with a more stable group.
Scaffold Hopping Discover novel intellectual property.Replace the benzoyl group with a different aromatic system.
Structure-Based Design Enhance target binding affinity.Introduce substituents that form specific interactions with the target's active site.

Application in Chemical Biology and Probe Development

The unique chemical structure of this compound makes it a potential candidate for the development of chemical probes to study biological processes. By incorporating reporter tags, such as fluorescent dyes or affinity labels, this compound could be transformed into a valuable tool for chemical biologists.

Potential applications in chemical biology include:

Target Identification: Using tagged analogues in affinity-based proteomics to identify the cellular binding partners of the compound.

Enzyme Activity Probes: Designing analogues that can covalently modify the active site of a target enzyme, allowing for the visualization and quantification of enzyme activity.

Imaging Agents: Developing fluorescently labeled analogues to visualize the subcellular localization of the compound and its targets in living cells.

The exploration of these future research directions will be instrumental in unlocking the full potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents and powerful research tools.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-[(3-methylbenzoyl)amino]acetate?

The synthesis typically involves coupling 3-methylbenzoic acid derivatives with ethyl glycinate using carbodiimide-based reagents (e.g., DCC) in anhydrous solvents like dichloromethane under reflux. Purification is achieved via column chromatography to isolate the product in high purity. This methodology is adapted from analogous benzoylamino acetate syntheses .

Advanced: How can reaction conditions be optimized for improved yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction kinetics for similar esters .
  • Catalyst/base pairing : Sodium hydride (NaH) in THF improves alkylation efficiency in ester-amine couplings .
  • Temperature control : Reflux conditions (40–70°C) balance reaction rate and side-product minimization .
    Systematic parameter screening via thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity .

Basic: Which spectroscopic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (amide, ester, aromatic protons) and confirm regiochemistry .
  • IR spectroscopy : Validates amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) carbonyl stretches .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How do computational methods complement structural analysis?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the benzoyl ring) and optimize geometry for comparison with experimental X-ray data. This dual approach resolves ambiguities in tautomerism or conformational flexibility observed in analogs .

Advanced: How do substituents on the benzoyl ring influence reactivity in nucleophilic reactions?

Substituent electronic effects are critical:

Substituent PositionElectronic EffectReactivity Trend
3-Methyl (electron-donating)Increases electron density at amide carbonylReduces electrophilicity, slowing nucleophilic attack
3-Bromo (electron-withdrawing)Decreases electron densityEnhances electrophilicity, accelerating substitution
Comparative studies with para-substituted analogs (e.g., 4-methoxy) further elucidate steric vs. electronic contributions .

Basic: What purification techniques are effective for this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) resolves ester and amide byproducts .
  • Recrystallization : Methanol or ethanol recrystallizes the product, enhancing crystalline purity .

Advanced: How are contradictions in spectroscopic data resolved for derivatives?

Discrepancies (e.g., unexpected 1^1H NMR splitting) are addressed by:

  • Multi-technique validation : Cross-checking IR, 13^{13}C NMR, and X-ray data .
  • Crystallographic analysis : Single-crystal X-ray diffraction (using SHELXL ) unambiguously assigns stereochemistry and hydrogen-bonding networks .

Basic: What are the key functional groups and their reactivity?

  • Ester group : Susceptible to hydrolysis (acid/base) or transesterification.
  • Amide bond : Resists hydrolysis but participates in hydrogen bonding, affecting solubility.
  • 3-Methylbenzoyl moiety : Directs electrophilic substitution (e.g., nitration) to the para position .

Advanced: How does crystallography inform chemical behavior?

X-ray structures reveal:

  • Conformational preferences : Planarity of the amide linkage and ester orientation.
  • Intermolecular interactions : π-π stacking of aromatic rings and hydrogen bonds, influencing solubility and melting points .

Advanced: What challenges arise in synthesizing enantiomerically pure derivatives?

  • Racemization risk : Basic conditions during amide coupling may epimerize chiral centers.
  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or HPLC with chiral stationary phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.